4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z) :
- 219.1 [M+H]⁺ (calculated for C₇H₂₀Cl₂N₂O).
- Fragments at 156.1 (loss of HCl) and 113.0 (cleavage of ethylamino group).
Computational Modeling of Three-Dimensional Conformations
Density Functional Theory (DFT) simulations predict:
- Low-energy conformers : The hydroxyl group adopts a gauche orientation relative to the tertiary amine, minimizing steric hindrance.
- Hydrogen bonding : Stabilization between NH₃⁺ and Cl⁻ (bond length: ~2.1 Å) and intramolecular O-H∙∙∙N interactions (bond length: ~2.4 Å).
- Solvent effects : Explicit water models indicate enhanced polarity due to charge separation in the dihydrochloride form.
| Parameter | Value |
|---|---|
| Dipole Moment (gas phase) | 8.2 Debye |
| HOMO-LUMO Gap | 5.3 eV |
Molecular docking studies suggest potential binding motifs with biological targets (e.g., enzymes with cationic active sites), though experimental validation is pending.
Properties
IUPAC Name |
4-[2-aminoethyl(methyl)amino]butan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKPUGBWBBOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
The most common laboratory synthesis of this compound involves a multistep process, primarily starting from readily available precursors such as 2-aminoethanol, methylamine, and butan-2-ol derivatives. The general route includes:
Specific Reaction Conditions
| Step | Reagents | Solvents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Butan-2-one, 2-aminoethanol | Ethanol or water | Reflux, pH control | Formation of intermediate amino alcohol |
| 2 | Methylamine (gas or solution) | Methanol or ethanol | Mild heating, pressure control | Methylation of amino groups |
| 3 | Hydrochloric acid | Water | Room temperature or slight heating | Salt formation to produce dihydrochloride |
The process often employs reflux conditions to facilitate the nucleophilic substitution and addition reactions, with pH adjustments to optimize yield and purity.
Industrial Production Methods
In large-scale manufacturing, the synthesis follows similar pathways but emphasizes process scalability and safety:
- Continuous flow reactors are used to improve reaction control and safety.
- Recrystallization and filtration are employed for purification, ensuring high purity of the final dihydrochloride salt.
- Solvent recovery systems are integrated to minimize environmental impact and reduce costs.
The industrial process typically involves the reaction of 2-aminoethanol with methylamine in the presence of a suitable solvent, followed by salt formation with hydrochloric acid, under controlled temperature and pressure conditions.
Data Tables Summarizing Preparation Methods
| Aspect | Method | Reagents | Solvent | Conditions | Remarks |
|---|---|---|---|---|---|
| Laboratory synthesis | Multistep alkylation and methylation | 2-aminoethanol, butan-2-one, methylamine | Ethanol, water | Reflux, pH control | Precise control of reaction parameters |
| Industrial synthesis | Continuous process | 2-aminoethanol, methylamine, HCl | Water, organic solvents | Controlled temperature and pressure | Emphasis on scalability and safety |
Research Findings and Notes
- Patents such as WO2014132270A2 describe processes involving the reaction of amino alcohols with amines and subsequent salt formation, emphasizing the importance of reaction conditions like temperature, solvent choice, and reagent purity to optimize yield and purity.
- Reaction intermediates are often isolated and characterized to ensure process fidelity, with purification steps like recrystallization from ethanol or acetone.
- Reaction optimization studies indicate that controlling the molar ratios of reactants and reaction times significantly impacts the purity and yield of the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Overview
- IUPAC Name: 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride
- CAS Number: 1803600-53-4
- Molecular Formula: C7H18N2O·2Cl
- Molecular Weight: 219.15 g/mol
This compound features a butanol backbone modified with amino groups, enhancing its solubility and reactivity in various chemical environments.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Chemistry
- Reagent in Organic Synthesis: It serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution reactions.
Biochemistry
- Cellular Processes Investigation: The compound is utilized in biochemical studies to explore cellular interactions and processes. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways .
Pharmacology
- Therapeutic Potential: Preliminary investigations suggest that this compound may exhibit therapeutic effects. It has been studied for its potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders .
Industrial Chemistry
- Specialty Chemicals Production: In industrial settings, it is employed as an intermediate in the synthesis of specialty chemicals. Its stability and solubility make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(5-Amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine Dihydrochloride (Ref: 3D-DXC60051)
- Lacks the aliphatic hydroxyl group present in the target compound.
- Physicochemical Properties :
Benzyl 3,5-Dimethylpiperazine-1-carboxylate Hydrochloride (Ref: 3D-DXC60054)
- Structural Differences :
- Features a piperazine ring with methyl substituents and a benzyl carboxylate group, increasing lipophilicity.
- The carboxylate ester could act as a prodrug moiety, unlike the hydroxyl group in the target compound.
- Applications :
- Likely used in peptide mimetics or as a scaffold for CNS-targeting drugs due to piperazine’s prevalence in neuropharmacology.
2-(Diethylamino)ethyl 4-Amino-3-butoxybenzoate Hydrochloride
- Structural Differences: Contains a diethylamino group and aromatic benzoate ester, contrasting with the target compound’s aliphatic amines and hydroxyl group.
- Diethylamino groups may reduce polarity compared to primary/secondary amines, altering biodistribution .
Tabulated Comparison of Key Features
Research Implications and Limitations
Biological Activity
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride is a chemical compound with significant biological activity, primarily due to its structural features that include amino and hydroxyl functional groups. This compound has garnered attention for its potential applications in biochemistry, pharmacology, and industrial chemistry. The following sections will detail its biological activities, mechanisms of action, and related studies.
- Molecular Formula : C7H18N2O·2Cl
- Molecular Weight : 219.15 g/mol
- CAS Number : 1803600-53-4
- Structure : The compound features a butanol backbone modified with an aminoethyl group, contributing to its solubility and reactivity in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It can modulate the activity of specific receptors and enzymes involved in neurotransmission and other cellular processes. Molecular docking studies indicate its potential to inhibit growth factors or enzymes, influencing pathways relevant to various disease states.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties against a variety of bacterial and fungal strains. Here are some findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Neuroactive Potential
Given its structural similarity to known neuroactive agents, this compound is also being investigated for its potential effects on neurotransmitter systems. Studies indicate that it may influence dopamine receptor activity, which could have implications for treating neurological disorders such as Parkinson's disease .
Case Studies
A notable study explored the effects of various derivatives of amino alcohols on microbial growth. The findings showed that modifications in side chains significantly affected their antimicrobial efficacy, suggesting that structural optimizations could enhance the activity of compounds like this compound .
Applications in Research and Industry
The compound is utilized in:
- Biochemical Studies : To investigate cellular processes and molecular interactions.
- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds.
- Industrial Chemistry : In the production of specialty chemicals.
Q & A
Q. What computational tools predict toxicity and regulatory compliance during early development?
- Methodology : Use OECD QSAR Toolbox or Derek Nexus for toxicity alerts. Cross-reference with EPA DSSTox databases for hazard classification (e.g., GHS codes). Experimental validation via Ames test (mutagenicity) and zebrafish embryotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
